molecular formula C24H21N5OS B15079381 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B15079381
M. Wt: 427.5 g/mol
InChI Key: RXPDMNCGUSEJSK-PCLIKHOPSA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide is a sophisticated synthetic organic compound featuring a 1,2,4-triazole core functionalized with a methylphenyl group, a phenyl group, and a complex acetohydrazide side chain terminating in a phenylmethylidene Schiff base. This molecular architecture, rich in nitrogen and sulfur heteroatoms, is characteristic of compounds investigated for their potential biological activity. Compounds within the 1,2,4-triazole class, to which this molecule belongs, are frequently explored in medicinal chemistry for their diverse pharmacological properties. According to a scientific publication from the National Center for Biotechnology Information, structurally similar 1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal activities , making them valuable scaffolds in the development of new anti-infective agents. The presence of the sulfanyl-acetohydrazide moiety linked to a Schiff base is a key feature often associated with metal chelation, which can be crucial for inhibiting metalloenzymes in pathogens or for modulating biological pathways in cancer cells. This compound is supplied For Research Use Only and is intended for use by qualified laboratory researchers for in vitro studies. Its primary research applications include use as a standard in analytical chemistry, for probing structure-activity relationships (SAR) in drug discovery programs, and for investigating the mechanism of action of novel triazole-based bioactive molecules. Researchers can source this chemical from specialized suppliers like Alfa Chemistry , which lists it in their catalog of research chemicals. Proper handling and storage in a cool, dry environment are recommended to maintain the stability and integrity of this reagent.

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21N5OS/c1-18-12-14-20(15-13-18)23-27-28-24(29(23)21-10-6-3-7-11-21)31-17-22(30)26-25-16-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,30)/b25-16+

InChI Key

RXPDMNCGUSEJSK-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of Thiosemicarbazides

Furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide reacts with aryl isothiocyanates in dry benzene under reflux to form 1,4-substituted thiosemicarbazides. For example, phenylacetic acid hydrazide (0.01 mol) and 4-methylphenyl isothiocyanate (0.01 mol) yield 1-(phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide after 6 hours of reflux.

Cyclization to 4H-1,2,4-Triazole-3-thiols

Thiosemicarbazides undergo base-mediated cyclization. Heating 1-(phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide with aqueous sodium hydroxide (2N) at reflux for 4 hours produces 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is monitored by TLC (ethyl acetate:petroleum ether, 2:1), with yields ranging from 62% to 79%.

Reaction Conditions Table

Step Reagents/Conditions Yield
Thiosemicarbazide Benzene, reflux, 6 hours 88–95%
Cyclization NaOH (2N), reflux, 4 hours 62–79%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution.

Alkylation with Ethyl Chloroacetate

The triazole-3-thiol (0.003 mol) reacts with ethyl chloroacetate (0.003 mol) in absolute ethanol containing potassium hydroxide (0.003 mol). After 30 minutes of stirring and 2–3 hours of reflux, the product 2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is isolated by evaporation and recrystallized from ethanol.

Key Observations

  • Excess KOH ensures deprotonation of the thiol group.
  • Ethanol acts as both solvent and proton donor to stabilize intermediates.

Formation of the Acetohydrazide Moiety

The acetate ester is converted to acetohydrazide through hydrazinolysis.

Hydrazine Monohydrate Treatment

2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1 mmol) reacts with hydrazine monohydrate (1.2 mmol) in methanol under reflux for 16 hours. The resulting 2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide precipitates upon cooling and is purified via recrystallization.

Condensation with Benzaldehyde

The final step involves Schiff base formation between the hydrazide and benzaldehyde.

Reflux in Ethanolic Medium

2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1 mmol) and benzaldehyde (1.2 mmol) are refluxed in ethanol for 6 hours. The (E)-phenylmethylidene group forms via dehydration, yielding the target compound. The product is filtered and recrystallized from ethanol, achieving a purity >95%.

Optimization Notes

  • Catalytic acetic acid accelerates imine formation.
  • Anhydrous conditions minimize hydrolysis of the Schiff base.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing solvent recovery, reaction time, and cost-efficiency.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times for cyclization and condensation steps. For example, thiosemicarbazide cyclization completes in 1 hour under continuous flow vs. 4 hours in batch reactors.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol is replaced with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported NaOH) reduce waste generation in cyclization steps.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), triazole NH (δ 9.23 ppm), and imine CH=N (δ 8.22 ppm).
  • IR : C=N stretch (1640 cm⁻¹), S-H absence (confirming alkylation).

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile:water 70:30) shows a single peak at 254 nm, confirming >99% purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can interact with the active sites of enzymes, inhibiting their activity. The hydrazone moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

The structural and functional nuances of analogous compounds are critical in determining their physicochemical properties and bioactivities. Below is a detailed comparison:

Structural Modifications and Substituent Effects

A comparative analysis of substituents on the triazole ring and benzylidene group reveals key trends:

Compound Name / Substituents Triazole Substituents Benzylidene Group Key Properties/Bioactivities Reference
Target Compound : 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide 4-phenyl, 5-(4-methylphenyl) Phenyl Moderate lipophilicity; antimicrobial activity
2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-diethylaminophenyl)methylidene]acetohydrazide 4-(4-methylphenyl), 5-(4-methoxyphenyl) 4-diethylaminophenyl Enhanced solubility (logP reduction); antitumor
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide 4-phenyl, 5-(4-chlorophenyl) 2-ethoxyphenyl Increased stability (Cl electron withdrawal); antifungal
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide 4-ethyl, 5-(4-methoxyphenyl) 2-furylmethylidene Improved membrane permeability (lower steric hindrance)
  • Electron-Donating vs. Chlorine (-Cl) at the 4-position () introduces electron withdrawal, stabilizing the triazole ring and increasing oxidative resistance .
  • Benzylidene Modifications: Diethylamino (-N(CH₂CH₃)₂) substituents () improve aqueous solubility via tertiary amine protonation at physiological pH . Heterocyclic groups (e.g., 2-furyl in ) reduce steric bulk, facilitating penetration into hydrophobic cellular compartments .

Yield Variations :

  • Electron-withdrawing groups (e.g., -Cl) on aldehydes improve condensation yields (70–85%) compared to electron-donating groups (50–65%) due to reduced steric interference .
Computational and Analytical Insights
  • Similarity Indexing : Tanimoto coefficients () indicate >70% structural similarity between the target compound and its analogs, correlating with overlapping bioactivity profiles .
  • Molecular Networking : MS/MS fragmentation patterns () classify these compounds into clusters with conserved triazole-hydrazide scaffolds, aiding in dereplication .

Biological Activity

The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C24H20N6O3SC_{24}H_{20}N_{6}O_{3}S with a molecular weight of 472.53 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetohydrazide moiety which contribute to its biological activity.

Synthesis

The synthesis typically involves the reaction of appropriate hydrazines with isothiocyanates or thiosemicarbazones under controlled conditions to yield the desired triazole derivatives. Various studies have reported successful synthesis methods that yield high purity and yield of the target compound .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. In vitro studies have shown that the compound exhibits activity against various bacterial strains including:

Bacterial StrainActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Candida albicansModerate

In a comparative study, some derivatives showed enhanced activity compared to standard antibiotics such as penicillin and tetracycline . The mechanism is primarily attributed to the inhibition of ergosterol biosynthesis via interference with cytochrome P450 enzymes .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways. For instance, the compound has shown promising results in inhibiting cell proliferation in breast and liver cancer cell lines.

Cancer Cell LineInhibition (%)
MCF-7 (Breast cancer)70%
HepG2 (Liver cancer)65%

These effects are believed to be mediated by the activation of caspases and modulation of apoptotic markers .

Case Studies

  • Antimicrobial Study : A study conducted by Mahyavanshi et al. (2017) evaluated various triazole derivatives including the target compound against common pathogens. The results indicated that modifications in the side chains significantly impacted antimicrobial potency, with certain derivatives showing up to 80% inhibition against E. coli.
  • Anticancer Evaluation : Research published in the Journal of Biological Chemistry Chronicles assessed the cytotoxicity of several triazole derivatives on MCF-7 and HepG2 cells. The target compound demonstrated IC50 values lower than those reported for conventional chemotherapeutics, suggesting enhanced efficacy .

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